Farnesylcysteine

Description

S-farnesylcysteine has been reported in Euglena gracilis with data available.

structural component of Saccharomyces cerevisiae mating hormone a-facto

Properties

IUPAC Name |

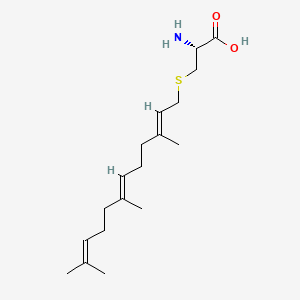

(2R)-2-amino-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-22-13-17(19)18(20)21/h7,9,11,17H,5-6,8,10,12-13,19H2,1-4H3,(H,20,21)/b15-9+,16-11+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSLNQMKLROGCL-BCYUYYMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)N)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)N)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316758 | |

| Record name | Farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Farnesylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68000-92-0 | |

| Record name | Farnesylcysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68000-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Farnesylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068000920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Farnesylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-FARNESYL CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59S52SU9NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Farnesylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

what is the role of farnesylcysteine in protein prenylation

An In-depth Technical Guide on the Core Role of Farnesylcysteine in Protein Prenylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. The formation of a this compound moiety is a key step in this process, profoundly impacting the protein's hydrophobicity, subcellular localization, and function. This modification is catalyzed by a series of enzymes, beginning with protein farnesyltransferase (FTase), and is essential for the biological activity of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. Dysregulation of farnesylation is implicated in various diseases, including cancer and progeroid syndromes, making the enzymes in this pathway significant targets for therapeutic intervention. This technical guide provides a detailed overview of the enzymatic cascade leading to this compound formation and subsequent modifications, the functional consequences for protein signaling, comprehensive experimental protocols for studying this process, and a summary of relevant quantitative data.

The Pathway of this compound Formation and Processing

The journey from a newly synthesized polypeptide to a mature, membrane-associated farnesylated protein involves a conserved, three-step enzymatic cascade that occurs in the cytosol and at the membrane of the endoplasmic reticulum (ER).

Step 1: Farnesylation by Protein Farnesyltransferase (FTase)

The initial and committing step is the transfer of a 15-carbon farnesyl group from FPP to a cysteine residue located within a C-terminal "CaaX box" motif of the target protein[1][2][3].

-

Enzyme: Protein Farnesyltransferase (FTase), a heterodimeric zinc metalloenzyme composed of an α- and a β-subunit[2].

-

Substrate Recognition: FTase recognizes proteins with a CaaX motif, where 'C' is the cysteine to be farnesylated, 'a' is typically an aliphatic amino acid, and 'X' determines the specificity. For FTase, the 'X' is commonly serine, methionine, glutamine, alanine, or cysteine[4].

-

Catalytic Mechanism: The reaction proceeds via an ordered sequential mechanism where FTase first binds to FPP, followed by the protein substrate[4][5]. The cysteine's sulfhydryl group performs an S_N2 attack on the C1 of FPP, displacing the pyrophosphate group and forming a stable thioether linkage[1]. This reaction is irreversible and significantly increases the protein's hydrophobicity[4][6].

Step 2: Proteolytic Cleavage by Ras-Converting Enzyme 1 (Rce1)

Following farnesylation, the protein translocates to the endoplasmic reticulum, where the terminal three amino acids ('-aaX') are cleaved off.

-

Enzyme: Ras-converting enzyme 1 (Rce1), an ER-resident endoprotease[7][8].

-

Function: This cleavage exposes the now C-terminal this compound, preparing it for the final modification step[8][9].

Step 3: Carboxyl Methylation by Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

The final step in the canonical pathway is the methylation of the newly exposed carboxyl group of the this compound.

-

Enzyme: Isoprenylcysteine carboxyl methyltransferase (Icmt), an integral membrane protein in the ER[10][11].

-

Mechanism: Icmt utilizes S-adenosyl-L-methionine (AdoMet) as the methyl donor to catalyze the esterification of the this compound's α-carboxyl group[8][10]. This modification neutralizes the negative charge at the C-terminus, further increasing the protein's affinity for cellular membranes[8].

Diagram of the Protein Farnesylation Pathway

References

- 1. Farnesyltransferase - Wikipedia [en.wikipedia.org]

- 2. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 3. openaccesspub.org [openaccesspub.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Protein farnesyltransferase: kinetics of farnesyl pyrophosphate binding and product release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. JCI - Fighting cancer by disrupting C-terminal methylation of signaling proteins [jci.org]

- 8. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Roles of S-farnesyl-L-cysteine: A Technical Guide for Researchers and Drug Development Professionals

Abstract

S-farnesyl-L-cysteine (SFC) is a critical post-translational modification that plays a pivotal role in a multitude of cellular processes. This technical guide provides an in-depth exploration of the biological functions of SFC, from its fundamental role in protein prenylation to its emerging potential as a therapeutic target. We delve into the intricate signaling pathways modulated by SFC, present key quantitative data on its interactions and effects, and provide detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of protein lipidation and its implications in health and disease.

Introduction

S-farnesyl-L-cysteine is a naturally occurring isoprenoid-modified amino acid that is a key intermediate in the post-translational modification of a significant number of cellular proteins.[1] This modification, termed farnesylation, involves the covalent attachment of a 15-carbon farnesyl group to a cysteine residue within a C-terminal "CaaX" motif of a target protein. Farnesylation is essential for the proper subcellular localization and function of many signaling proteins, including the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and apoptosis.[2]

The biological significance of S-farnesyl-L-cysteine and its derivatives extends beyond its role in protein anchoring. Analogs of SFC have demonstrated a range of bioactive properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][3] These compounds can modulate various signaling pathways, making them attractive candidates for the development of novel therapeutics. This guide aims to provide a detailed overview of the current understanding of S-farnesyl-L-cysteine's biological functions and the experimental approaches to investigate them.

The Core Biology of S-farnesyl-L-cysteine: Protein Prenylation

The primary and most well-understood function of S-farnesyl-L-cysteine is its central role in the protein farnesylation pathway. This multi-step process is crucial for the maturation and function of a wide array of cellular proteins.

The Farnesylation Pathway

Protein farnesylation is a three-step enzymatic process that occurs at the C-terminus of proteins containing a CaaX box motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be a variety of amino acids.[4]

-

Farnesyl Transferase (FTase) Action: The process is initiated by the enzyme farnesyltransferase (FTase), which recognizes the CaaX motif and catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to the cysteine residue, forming a stable thioether bond.[4]

-

Proteolytic Cleavage: Following farnesylation, the '-aaX' tripeptide is proteolytically cleaved by a specific endoprotease, Ras-converting enzyme 1 (RCE1).[5]

-

Carboxyl Methylation: The newly exposed farnesylated cysteine is then carboxyl-methylated by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT).[1][5]

This series of modifications increases the hydrophobicity of the protein's C-terminus, facilitating its association with cellular membranes, particularly the plasma membrane and the endoplasmic reticulum. This membrane localization is a prerequisite for the biological activity of many farnesylated proteins.

Key Signaling Pathways Modulated by S-farnesyl-L-cysteine

S-farnesyl-L-cysteine and its analogs exert their biological effects by influencing a variety of critical signaling pathways. These pathways are central to cell proliferation, inflammation, and survival.

Ras Signaling and Cancer

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are prime examples of proteins whose function is critically dependent on farnesylation.[6] Oncogenic mutations in Ras are found in a high percentage of human cancers.[7][8] Farnesylation enables Ras proteins to anchor to the inner leaflet of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways, such as the Raf-MEK-ERK and PI3K-Akt signaling cascades, which drive cell proliferation and survival.[5] S-farnesyl-L-cysteine analogs can interfere with Ras processing and localization, thereby inhibiting its oncogenic activity.

Inflammatory Signaling

Isoprenylcysteine (IPC) analogs, including derivatives of S-farnesyl-L-cysteine, have demonstrated potent anti-inflammatory properties.[9] They can modulate signaling pathways downstream of G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[9] For instance, N-acetyl-S-farnesyl-L-cysteine (AFC) has been shown to inhibit the production of pro-inflammatory chemokines such as CXCL1, CXCL8, and CCL2 in endothelial cells.[10] Furthermore, derivatives like N-acetylglutaminoyl-S-farnesyl-L-cysteine (SIG-1191) can suppress UVB-induced inflammation by blocking the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[11] This anti-inflammatory activity is, in some cases, mediated through the inhibition of the MEK/ERK pathway.[12]

Quantitative Data on S-farnesyl-L-cysteine and its Analogs

The following tables summarize key quantitative data related to the biological activity of S-farnesyl-L-cysteine and its derivatives.

Table 1: Inhibition of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) by S-farnesyl-L-cysteine Analogs

| Compound | IC₅₀ (µM) | Reference |

| Adamantyl derivative (7c) | 12.4 | [1] |

| Cysmethynil | 2.4 | [1] |

Table 2: Inhibition of Farnesyltransferase (FTase) by Peptide Analogs

| Peptide | Kᵢ (µM) | Reference |

| Pen–Val–Ile–Met | 32-fold more tightly to FTase than to GGTase-I | [5] |

Table 3: Anti-inflammatory Activity of S-farnesyl-L-cysteine Analogs

| Compound | Target | IC₅₀ | Cell Type | Inducer | Reference |

| N-Succinyl-S-farnesyl-L-cysteine (SFC) | IL-6 release | 10 pM | Keratinocytes | UVB | [2] |

| N-Succinyl-S-farnesyl-L-cysteine (SFC) | TNF-α release | 100 pM | Keratinocytes | UVB | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of S-farnesyl-L-cysteine.

Farnesyltransferase (FTase) Inhibition Assay

This protocol describes a common method for measuring the inhibition of FTase activity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FTase.

Materials:

-

Recombinant human FTase

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP (e.g., 0.5 µM), and the dansylated peptide substrate (e.g., 1 µM).

-

Add varying concentrations of the test compound to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding FTase (e.g., 50 nM) to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~500 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Ras Activation Pulldown Assay

This protocol details a method to measure the levels of active, GTP-bound Ras.

Objective: To determine the effect of S-farnesyl-L-cysteine analogs on the activation state of Ras.

Materials:

-

Cells expressing the Ras protein of interest

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors)

-

GST-Raf1-RBD (Ras-binding domain) fusion protein immobilized on glutathione-agarose beads

-

Wash buffer (e.g., lysis buffer without protease inhibitors)

-

SDS-PAGE sample buffer

-

Anti-Ras antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Culture and treat cells with the S-farnesyl-L-cysteine analog of interest.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the cleared lysates with GST-Raf1-RBD beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-Ras antibody, followed by an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative amount of active Ras.

Mass Spectrometry for Identification of Farnesylated Proteins

This protocol provides a general workflow for the identification of farnesylated proteins from a complex biological sample.

Objective: To identify proteins that are post-translationally modified by farnesylation.

Materials:

-

Cell or tissue sample

-

Lysis buffer with protease and phosphatase inhibitors

-

Trypsin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Protein database for sequence searching

Procedure:

-

Lyse the cells or tissue to extract total protein.

-

(Optional) Enrich for farnesylated proteins using affinity chromatography or chemical probes.

-

Denature, reduce, and alkylate the proteins.

-

Digest the proteins into peptides using trypsin.

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides by tandem mass spectrometry (MS/MS).

-

Search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

-

Identify farnesylated peptides by the characteristic mass shift of the farnesyl group (+204.187 Da) on cysteine residues.

Conclusion and Future Directions

S-farnesyl-L-cysteine is a cornerstone of a fundamental post-translational modification process with far-reaching implications for cellular signaling and human health. The ability of SFC analogs to modulate the activity of key proteins like Ras and to interfere with inflammatory cascades highlights their significant therapeutic potential. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry and chemical biology tools, will undoubtedly uncover new farnesylated proteins and further elucidate the complex regulatory networks governed by this lipid modification. Future research should focus on the design of more potent and selective SFC-based inhibitors and the exploration of their efficacy in preclinical models of cancer, inflammatory disorders, and other diseases where farnesylation plays a pathogenic role. This in-depth understanding will be instrumental in translating the basic science of S-farnesyl-L-cysteine into novel and effective clinical interventions.

References

- 1. Profiling of C-terminal prenylated proteins using tandem mass tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Verification Required - Princeton University Library [oar.princeton.edu]

- 3. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 4. neweastbio.com [neweastbio.com]

- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 6. N-Succinyl-S-Farnesyl-L-Cysteine (SFC): A Novel Isoprenylcysteine Analog with In Vitro Anti-Inflammatory Activity and Clinical Skin Protecting Properties [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Farnesyl-L-cysteine analogs can inhibit or initiate superoxide release by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. collaborate.princeton.edu [collaborate.princeton.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometry cleavable strategy for identification and differentiation of prenylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to Farnesylcysteine and the Ras Protein Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ras family of small GTPases are central regulators of cellular signaling pathways that control proliferation, differentiation, and survival. Their activity is intrinsically linked to their localization at the inner leaflet of the plasma membrane, a process critically dependent on a series of post-translational modifications initiated by farnesylation. This modification, catalyzed by the enzyme farnesyltransferase (FTase), results in the covalent attachment of a 15-carbon farnesyl isoprenoid to a cysteine residue within the C-terminal CAAX motif of the nascent Ras protein. Subsequent enzymatic steps cleave the terminal three amino acids and methylate the newly exposed farnesylcysteine, completing the anchor required for membrane association. Given that approximately 30% of all human cancers harbor activating mutations in Ras genes, disrupting its membrane localization by inhibiting farnesylation has been a major focus of anticancer drug development.[1][2][3] This guide provides a detailed examination of the Ras signaling cascade, the biochemistry of farnesylation and the resulting this compound modification, and the therapeutic strategies designed to target this essential process. We will explore quantitative data on key inhibitors, detail relevant experimental protocols, and provide visual diagrams of the core pathways and workflows.

The Ras Protein Signaling Pathway

Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is tightly regulated by upstream signals originating from cell surface receptors like receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[5][6]

Activation and Downstream Effectors: Upon ligand binding to a receptor, guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS), are recruited to the plasma membrane. GEFs facilitate the exchange of GDP for GTP on Ras, inducing a conformational change that allows active Ras to bind and activate a multitude of downstream effector proteins.[7] The two most prominent effector pathways are:

-

The RAF-MEK-ERK (MAPK) Pathway: Active Ras recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF) at the membrane. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK (MAPK/ERK Kinase), which in turn phosphorylates and activates ERK (Extracellular signal-Regulated Kinase).[7] Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation, differentiation, and survival.[7]

-

The PI3K-AKT-mTOR Pathway: Ras can also directly bind and activate the p110 catalytic subunit of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, leading to the activation of AKT. Activated AKT regulates numerous cellular processes, including cell survival (by inhibiting apoptosis), cell growth, and metabolism, often through the mTOR complex.[3][6]

Mutations in Ras often lock the protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth, a hallmark of cancer.[1][4]

Ras Post-Translational Processing and this compound Formation

Newly synthesized Ras proteins are cytosolic and must undergo a series of enzymatic modifications at their C-terminus to facilitate membrane anchoring.[5][8] This process is centered around the "CAAX" motif (C=Cysteine, A=aliphatic amino acid, X=any amino acid).

-

Farnesylation: The first and rate-limiting step is the covalent attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to the cysteine residue of the CAAX box.[1][8] This reaction is catalyzed by the enzyme farnesyltransferase (FTase) .[9] The addition of this hydrophobic farnesyl tail provides the initial affinity for the membrane of the endoplasmic reticulum (ER).[5][8]

-

Proteolysis: Once associated with the ER, the protein Ras-converting enzyme 1 (RCE1) recognizes the farnesylated protein and proteolytically cleaves the terminal three amino acids ("-AAX").[5][8]

-

Carboxymethylation: The enzyme isoprenylcysteine carboxyl methyltransferase (ICMT) then adds a methyl group to the carboxyl terminus of the now-exposed this compound.[5][9]

This three-step process generates the mature, membrane-associated this compound C-terminus. For some Ras isoforms like H-Ras and N-Ras, a second signal, palmitoylation, is required for proper trafficking from the Golgi to the plasma membrane.[5] K-Ras4B, however, utilizes a polybasic region near its C-terminus as its second membrane-targeting element.[5]

Therapeutic Targeting of Ras Farnesylation

The absolute requirement of farnesylation for Ras function made FTase a prime target for anticancer drug development.[1][9][10] The strategy revolves around Farnesyltransferase Inhibitors (FTIs), which are designed to block the first step of Ras processing, thereby preventing its membrane localization and subsequent signaling.[11][12]

However, the clinical success of FTIs has been limited. A key reason is that in the presence of FTIs, the Ras isoforms most frequently mutated in cancer (K-Ras and N-Ras) can be alternatively prenylated by a related enzyme, geranylgeranyltransferase I (GGTase I).[5][8] This alternative modification, attaching a 20-carbon geranylgeranyl group, is sufficient for membrane localization and function, allowing the cancer cells to bypass the FTI-induced blockade.[8]

This has led to the exploration of other strategies, including:

-

Dual FTase/GGTase-I inhibitors. [13]

-

Inhibitors of downstream enzymes like ICMT.

-

This compound analogs , such as S-farnesylthiosalicylic acid (FTS), which do not block farnesylation but are thought to dislodge already-processed Ras from its membrane effector binding sites.[14][15]

Quantitative Data on Farnesyltransferase Inhibitors

The potency of various FTIs has been extensively characterized. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

| Inhibitor | Target Enzyme | IC₅₀ Value (nM) | Notes / Reference |

| Tipifarnib (R115777) | FTase | 0.86 | Potent and selective FTase inhibitor.[16] |

| Lonafarnib (SCH66336) | FTase (H-Ras) | 1.9 | Orally active FTI.[16] |

| FTase (K-Ras) | 5.2 | [16] | |

| FTase (N-Ras) | 2.8 | [16] | |

| FTI-277 | FTase | ~10 | Peptidomimetic inhibitor.[17] |

| L-778,123 | FTase | 2.0 | Dual inhibitor of FTase and GGTase-I.[16] |

| GGTase-I | 98 | [16] | |

| Manumycin (UCF1-C) | Yeast FTase | 5,000 (5 µM) | Natural product inhibitor, competitive with FPP. Ki = 1.2 µM.[18][19] |

| Yeast GGTase-I | 180,000 (180 µM) | Shows preference for FTase over GGTase-I.[18] |

Key Experimental Protocols

Evaluating the efficacy of compounds that target Ras farnesylation requires a suite of specialized assays to measure enzyme activity, protein processing, and downstream cellular effects.

In Vitro Farnesyltransferase (FTase) Activity Assay

This assay directly measures the enzymatic activity of FTase and is used to determine the IC₅₀ values of inhibitors.

-

Principle: Quantifies the transfer of a labeled farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate (e.g., recombinant H-Ras).

-

Methodology (Radiometric):

-

Reaction Mixture: Prepare a reaction buffer containing purified FTase, a Ras substrate (e.g., recombinant H-Ras or a CAAX peptide), and the test inhibitor at various concentrations.

-

Initiation: Start the reaction by adding [³H]-labeled FPP. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination & Separation: Stop the reaction and separate the [³H]-farnesylated protein from the unincorporated [³H]FPP. This is typically done by spotting the reaction mixture onto filter paper and precipitating the protein with trichloroacetic acid (TCA), followed by washing to remove free [³H]FPP.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to FTase activity.

-

Analysis: Plot FTase activity against inhibitor concentration to calculate the IC₅₀ value.

-

-

Methodology (Fluorometric):

-

Principle: Uses a dansylated peptide substrate. The fluorescence properties of the dansyl group change upon farnesylation, allowing for a continuous, non-radioactive readout.[20]

-

Procedure: The FTase enzyme, dansyl-peptide substrate, FPP, and inhibitor are mixed in a microplate.[20] The reaction is monitored kinetically by reading the fluorescence intensity over time (e.g., λex/em = 340/550 nm).[20]

-

Cell-Based Ras Processing (Gel-Shift) Assay

This assay determines whether an inhibitor can block Ras farnesylation inside intact cells.

-

Principle: Unfarnesylated Ras has a slightly higher molecular weight and different conformation, causing it to migrate more slowly on an SDS-PAGE gel compared to its farnesylated counterpart.

-

Methodology:

-

Cell Treatment: Culture cancer cells (e.g., MiaPaCa-2) and treat them with varying concentrations of the test FTI or a vehicle control for 24-48 hours.[21]

-

Lysis: Harvest and lyse the cells to release total cellular proteins.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with a primary antibody specific for a Ras isoform (e.g., anti-K-Ras) or a general farnesylation marker like HDJ-2.[21]

-

Detection: Use a labeled secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: The appearance of a slower-migrating (higher molecular weight) band in FTI-treated samples indicates the accumulation of unprocessed, unfarnesylated Ras, confirming the inhibitor's intracellular activity.[21]

-

Conclusion and Future Perspectives

The formation of this compound via post-translational modification is an indispensable step for the biological function of Ras proteins. This dependency has established the Ras processing pathway, particularly the enzyme FTase, as a rational target for cancer therapy. While first-generation Farnesyltransferase Inhibitors demonstrated potent preclinical activity, their clinical efficacy was hampered by the ability of cancer cells to utilize an alternative geranylgeranylation pathway.

Current and future research in this field is focused on several key areas:

-

Combination Therapies: Combining FTIs with GGTIs to achieve a complete blockade of Ras prenylation.[13] Additionally, combining FTIs with inhibitors of downstream pathways, such as MEK or mTOR inhibitors, is a promising strategy to overcome resistance.[22]

-

Targeting Downstream Enzymes: Developing potent and specific inhibitors for RCE1 and ICMT as alternative ways to disrupt Ras processing.

-

Novel Ras Antagonists: Further investigation into this compound mimetics like FTS that can disrupt Ras-effector interactions at the membrane, independent of prenylation inhibition.[14]

-

Targeting Other Farnesylated Proteins: The anticancer effects of FTIs may not be solely due to the inhibition of Ras processing. Other farnesylated proteins, such as RhoB, are also affected and contribute to the therapeutic outcome.[23][24] Understanding and exploiting these "off-target" effects is an active area of investigation.

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The development of protein farnesyltransferase inhibitors as signaling-based anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. addgene.org [addgene.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. anygenes.com [anygenes.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of farnesyl:protein transferase and geranylgeranyl:protein transferase inhibitor combinations in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Ras antagonist S-farnesylthiosalicylic acid induces inhibition of MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Farnesyltransferase as a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Identification of Ras farnesyltransferase inhibitors by microbial screening. | Semantic Scholar [semanticscholar.org]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Design and Evaluation of Bivalent K‐Ras Inhibitors That Target the CAAX Binding Site and the Acidic Surface of Farnesyltransferase and Geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

- 23. Evidence that farnesyltransferase inhibitors suppress Ras transformation by interfering with Rho activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Farnesylcysteine Moiety: A Journey from Discovery to Therapeutic Target

An In-depth Guide to the History and Core Methodologies in Farnesylcysteine Research

Introduction

This compound is a post-translationally modified amino acid that represents a critical anchor for a diverse range of cellular proteins, enabling their localization to cellular membranes and facilitating their involvement in key signaling pathways. The discovery of this lipid modification, known as farnesylation, and the subsequent elucidation of its role in protein function have paved the way for significant advancements in our understanding of cell biology and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the discovery and history of this compound research, detailing the pivotal experiments, core methodologies, and the evolution of our understanding of its significance, particularly in the context of cancer biology and signal transduction.

The Dawn of Protein Prenylation: Unveiling a New Modification

The field of this compound research began with the groundbreaking discovery that proteins could be covalently modified by isoprenoid lipids, a class of molecules previously known for their roles in cholesterol biosynthesis. The seminal moment in this discovery was the identification of a 15-carbon farnesyl group attached to proteins via a stable thioether linkage to a cysteine residue.

The Ras Connection: A Paradigm Shift in Cancer Biology

The trajectory of this compound research was irrevocably altered by the discovery that Ras proteins, a family of small GTPases that are mutated in approximately 30% of human cancers, require farnesylation to function.[1] This modification is catalyzed by the enzyme farnesyltransferase (FTase) , which recognizes a specific C-terminal amino acid sequence on its target proteins known as the CAAX box (where C is cysteine, A is an aliphatic amino acid, and X is the terminal amino acid).[2][3]

It was established that farnesylation is the first and most critical step in a series of post-translational modifications that increase the hydrophobicity of Ras proteins, thereby facilitating their attachment to the inner surface of the plasma membrane.[1][2] This membrane localization is an absolute prerequisite for Ras to engage with its downstream effectors and relay signals that control cellular growth, proliferation, and differentiation.[1][4] The realization that oncogenic Ras activity was dependent on farnesylation immediately positioned FTase as a prime target for anticancer drug development.[1][5]

Post-Farnesylation Processing: Maturation of the Signal

Following the addition of the farnesyl group, the protein undergoes two additional enzymatic modifications to form the mature this compound terminus:

-

Proteolytic Cleavage: The three terminal amino acids (the "AAX" of the CAAX box) are cleaved off by a specific endoprotease, Ras converting CAAX endopeptidase 1 (RCE1).[2]

-

Carboxyl Methylation: The newly exposed carboxyl group of the this compound is then methylated by isoprenylcysteine carboxyl methyltransferase (ICMT).[2][6]

These sequential modifications are crucial for the proper localization and function of Ras and other farnesylated proteins.

References

- 1. Ras protein farnesyltransferase: A strategic target for anticancer therapeutic development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Farnesyltransferase inhibitors as anticancer agents: current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

Farnesylcysteine: A Core Post-Translational Modification in Cellular Signaling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesylcysteine is a crucial lipophilic post-translational modification (PTM) that involves the covalent attachment of a 15-carbon farnesyl group to a cysteine residue within a target protein. This modification is a key step in a multi-step process known as prenylation. Farnesylation plays a pivotal role in mediating protein-protein and protein-membrane interactions, which are essential for the proper localization and function of a variety of signaling proteins. Dysregulation of this pathway is implicated in numerous diseases, most notably cancer and progeroid syndromes, making the enzymes and substrates of the farnesylation pathway attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its biochemical synthesis, key protein targets, roles in signaling and disease, and detailed experimental protocols for its study.

The Biochemistry of this compound Formation

The formation of a this compound residue is a multi-step enzymatic process that occurs in the cytoplasm and at the membrane of the endoplasmic reticulum. The process targets proteins containing a C-terminal "CaaX" box motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' can be one of several amino acids.

-

Farnesylation: The initial and rate-limiting step is the transfer of a farnesyl pyrophosphate (FPP) group to the cysteine residue of the CaaX motif. This reaction is catalyzed by the enzyme farnesyltransferase (FTase) .[1][2]

-

Proteolysis: Following farnesylation, the "-aaX" tripeptide is proteolytically cleaved from the C-terminus by a specific protease, such as Ras-converting enzyme 1 (RCE1). This leaves the farnesylated cysteine as the new C-terminal residue.[3]

-

Carboxylmethylation: The newly exposed this compound is then carboxylmethylated by isoprenylcysteine carboxyl methyltransferase (ICMT). This final step increases the hydrophobicity of the C-terminus and is thought to further promote membrane association.[3][4]

It is important to note that for some proteins, like K-Ras and N-Ras, if farnesylation is inhibited, an alternative prenylation pathway involving geranylgeranyltransferase I (GGTase I) can occur.[5]

Key Protein Targets and Signaling Pathways

Farnesylation is a critical modification for several key signaling proteins. The two most extensively studied examples are the Ras family of small GTPases and Lamin A.

Ras Proteins and the Ras-Raf-MEK-ERK Signaling Pathway

The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that act as molecular switches in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1][6] Farnesylation is essential for anchoring Ras proteins to the plasma membrane, a prerequisite for their activation and subsequent downstream signaling.[2]

Mutations in RAS genes are found in approximately 30% of all human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[1][6] The most well-characterized downstream effector pathway of Ras is the Raf-MEK-ERK (MAPK) cascade.

Lamin A and Progeroid Syndromes

Lamin A, a component of the nuclear lamina, is synthesized as a precursor, prelamin A. Prelamin A undergoes farnesylation, which is crucial for its initial targeting to the inner nuclear membrane.[7][8] In a subsequent step, the farnesylated C-terminus is cleaved off by the zinc metalloproteinase ZMPSTE24 to produce mature, non-farnesylated Lamin A.[7][9]

In Hutchinson-Gilford Progeria Syndrome (HGPS), a rare and fatal premature aging disorder, a mutation in the LMNA gene leads to the production of a truncated and permanently farnesylated form of prelamin A called progerin.[8][10] The accumulation of farnesylated progerin at the nuclear envelope disrupts nuclear architecture and function, leading to the severe phenotypes associated with HGPS.[11]

Quantitative Data

The development of farnesyltransferase inhibitors (FTIs) has been a major focus of research for the treatment of cancers and HGPS. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Farnesyltransferase Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Tipifarnib (R115777) | BxPC-3 | Pancreatic Carcinoma | 200 | [12] |

| MCF7 | Breast Carcinoma | 50 | [12] | |

| CCRF-CEM | Leukemia | < 500 | [13] | |

| T-cell lymphoma lines (sensitive) | T-cell Lymphoma | < 100 | [14][15] | |

| Lonafarnib (SCH66336) | Lung adenocarcinoma (KRAS-G12C mutant) | Lung Adenocarcinoma | ~10-100 (normalized sensitivity) | [16] |

| α-HFPA | CEM | Acute Lymphoblastic Leukemia | ~100 | [17] |

Experimental Protocols

A variety of experimental techniques are employed to study protein farnesylation. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Farnesyltransferase Activity Assay

This protocol describes a non-radioactive, fluorescence-based assay to measure FTase activity, adaptable from commercially available kits.[7][18]

Materials:

-

FTase enzyme preparation

-

Farnesyl pyrophosphate (FPP)

-

Dansylated peptide substrate (e.g., Dansyl-GCVLS)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 10 µM ZnCl2, 5 mM DTT)

-

Black, flat-bottom 384-well plate

-

Fluorescence plate reader (λex/em = 340/550 nm)

Procedure:

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare a working solution of the dansylated peptide substrate and FPP in the assay buffer.

-

Sample Preparation: Prepare serial dilutions of the FTase enzyme or cell lysates containing FTase in assay buffer.

-

Reaction Initiation: To each well of the 384-well plate, add 5 µL of the enzyme preparation.

-

Addition of Working Reagent: Prepare a master mix of the working reagent containing the dansylated peptide and FPP in assay buffer. Add 25 µL of the working reagent to each well to initiate the reaction. Mix gently by tapping the plate.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero. Incubate the plate at 37°C for 60 minutes and then measure the final fluorescence. Alternatively, for kinetic measurements, read the fluorescence every 5-10 minutes for 60 minutes.

-

Data Analysis: Calculate the change in fluorescence over time. The rate of increase in fluorescence is proportional to the FTase activity.

Protocol 2: Detection of Protein Farnesylation by Western Blot

This protocol is used to assess the farnesylation status of a target protein, often by observing a mobility shift on an SDS-PAGE gel upon treatment with an FTI.[19][20][21]

Materials:

-

Cell culture reagents

-

Farnesyltransferase inhibitor (e.g., Tipifarnib)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with the FTI or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A shift in the apparent molecular weight of the target protein in FTI-treated samples compared to controls can indicate a change in farnesylation status.

Protocol 3: Quantification of Farnesylated Peptides by LC-MS/MS

This protocol provides a general framework for the targeted quantification of a farnesylated peptide from a protein of interest using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][22]

Materials:

-

Cell lysates or purified protein

-

Trypsin (MS-grade)

-

Reduction and alkylation reagents (DTT and iodoacetamide)

-

LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

-

Reversed-phase LC column

-

Solvents for LC (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Isotope-labeled synthetic farnesylated peptide standard

Procedure:

-

Sample Preparation:

-

Protein Extraction: Extract proteins from cells or tissues.

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

-

Tryptic Digestion: Digest the proteins with trypsin overnight at 37°C.

-

-

LC Separation:

-

Inject the digested peptide mixture onto a reversed-phase LC column.

-

Separate the peptides using a gradient of increasing organic solvent concentration. Farnesylated peptides will be more hydrophobic and thus have longer retention times.[2]

-

-

MS/MS Analysis:

-

Ionize the eluting peptides using electrospray ionization (ESI).

-

Perform tandem mass spectrometry in a targeted manner (e.g., Multiple Reaction Monitoring - MRM) for the specific precursor-to-product ion transition of the farnesylated peptide of interest and its isotope-labeled internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Generate a standard curve using known concentrations of the synthetic farnesylated peptide.

-

Quantify the absolute amount of the farnesylated peptide in the sample.

-

Experimental Workflow Visualization

The study of this compound as a post-translational modification typically follows a structured workflow, from initial hypothesis to detailed molecular analysis.

References

- 1. youtube.com [youtube.com]

- 2. Liquid chromatographic analysis and mass spectrometric identification of farnesylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic and pharmacological modulation of lamin A farnesylation determines its function and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein preparation for LC-MS/MS analysis [protocols.io]

- 5. scholarworks.sjsu.edu [scholarworks.sjsu.edu]

- 6. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. researchgate.net [researchgate.net]

- 9. DSpace [repository.kaust.edu.sa]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Lamin A, farnesylation and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The farnesyl transferase inhibitor, tipifarnib, is a potent inhibitor of the MDR1 gene product, P-glycoprotein, and demonstrates significant cytotoxic synergism against human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of tipifarnib sensitivity biomarkers in T-cell acute lymphoblastic leukemia and T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cell signaling pathways step-by-step [mindthegraph.com]

- 18. CD Farnesyltransferase Activity Assay Kit - CD Biosynsis [biosynsis.com]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. bio-rad.com [bio-rad.com]

- 21. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Absolute quantification of farnesylated Ras levels in complex samples using liquid chromatography fractionation combined with tryptic digestion and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Processing of Farnesylcysteine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-translational modification of proteins by farnesylation, the attachment of a 15-carbon isoprenoid lipid, is a critical process for the proper localization and function of a multitude of signaling proteins, most notably members of the Ras superfamily of small GTPases. The farnesyl group, attached to a cysteine residue at or near the C-terminus, undergoes a series of enzymatic processing steps that are crucial for the biological activity of these proteins. This technical guide provides an in-depth exploration of the core enzymatic machinery responsible for the processing of farnesylcysteine, a key intermediate in the maturation of farnesylated proteins. Understanding these enzymatic steps is paramount for the development of therapeutic strategies targeting diseases driven by aberrant signaling from farnesylated proteins, such as cancer.

Core Enzymes in this compound Processing

The enzymatic processing of this compound primarily involves three key enzymes that act in a sequential manner: Isoprenylcysteine Carboxyl Methyltransferase (Icmt), Prenylcysteine Methylesterase (Pcmt), and this compound Lyase (FCLY), also known as Prenylcysteine Oxidase (PCYOX) in mammals.

Isoprenylcysteine Carboxyl Methyltransferase (Icmt)

Following the farnesylation of the cysteine residue within the C-terminal CAAX motif of a protein and subsequent endoproteolytic removal of the "-AAX" tripeptide, the newly exposed this compound becomes a substrate for Isoprenylcysteine Carboxyl Methyltransferase (Icmt)[1][2]. Icmt is an integral membrane protein located in the endoplasmic reticulum[2]. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the α-carboxyl group of the this compound residue[1][2]. This methylation neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the C-terminus and promoting the association of the farnesylated protein with cellular membranes, a critical step for its signaling function[1].

Prenylcysteine Methylesterase (Pcmt)

The methylation of this compound is a reversible process. The demethylation is catalyzed by a Prenylcysteine Methylesterase (Pcmt), also referred to as Prenylcysteine Alpha-Carboxyl Methylesterase (PCME)[3]. This enzyme hydrolyzes the methyl ester bond, regenerating the free carboxyl group on the this compound residue[3][4]. The reversible nature of this modification suggests a dynamic regulatory mechanism for controlling the membrane association and signaling activity of farnesylated proteins[3].

This compound Lyase (FCLY) / Prenylcysteine Oxidase (PCYOX)

This compound can also be targeted for degradation. In mammals, this is carried out by Prenylcysteine Oxidase 1 (PCYOX1), a flavin adenine dinucleotide (FAD)-dependent enzyme[5][6]. This enzyme catalyzes the oxidative cleavage of the thioether bond in this compound, yielding farnesal, L-cysteine, and hydrogen peroxide[5][7]. This process is considered a detoxification and recycling pathway, preventing the accumulation of potentially disruptive free this compound in the cell[8]. In plants, a specific this compound Lyase (FCLY) performs a similar function[8][9][10].

Signaling Pathway: The Ras Protein Processing Cascade

The enzymatic processing of this compound is a critical part of the maturation of Ras proteins, which are key regulators of cell proliferation, differentiation, and survival[11][12][13]. Aberrant Ras signaling is a hallmark of many cancers[13]. The following diagram illustrates the post-translational processing of Ras proteins, highlighting the role of this compound processing enzymes.

Figure 1: The Ras protein processing and signaling pathway.

Quantitative Data on this compound Processing Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound processing.

Table 1: Kinetic Parameters of this compound Processing Enzymes

| Enzyme | Organism/Source | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| This compound Lyase (FCLY) | Arabidopsis thaliana | This compound | 45 (apparent) | 417 pmol min-1 mg-1 (apparent) | [14] |

| Prenylcysteine Oxidase 1 (PCYOX1) | Human | S-farnesyl-L-cysteine | 11 ± 1 | 2.5 ± 0.1 s-1 | [14] |

| Human | S-geranylgeranyl-L-cysteine | 12 ± 2 | 2.3 ± 0.1 s-1 | [14] | |

| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | Human | Biotin-S-farnesyl-L-cysteine (BFC) | 2.1 ± 0.4 | - | [15] |

| Human | Farnesylated, Rce1-proteolyzed K-Ras | 2.1 | - | [15] | |

| Anopheles gambiae | Biotin-S-farnesyl-l-cysteine (BFC) | 1.9 ± 0.1 (Khalf) | - | [16] | |

| Tobacco (suspension cells) | N-acetyl-S-trans, trans-farnesyl-L-cysteine | 73 | - | [17] | |

| Prenylcysteine Methylesterase (Pcmt) | Porcine Liver | N-acetyl-S-farnesylcysteine methyl ester | 29 ± 2.2 | - | [18] |

| Porcine Liver | N-acetyl-S-geranylgeranylcysteine methyl ester | 15 ± 2.7 | - | [18] |

Table 2: Inhibitors of this compound Processing Enzymes

| Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference(s) |

| Prenylcysteine Oxidase 1 (PCYOX1) | Farnesyl-S-propargyl | 5.1 ± 1.2 | 4.8 ± 0.4 | Non-competitive | [14] |

| Farnesyl-N-tranylcypromine | 2.2 ± 1.1 | 0.613 ± 0.095 | Competitive | [14] | |

| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | S-farnesylthioacetic acid (FTA) | - | 2.2 ± 0.6 | Competitive (vs. BFC) | [19] |

| S-adenosyl-L-homocysteine (AdoHcy) | - | 3.5 ± 1.0 | Competitive (vs. AdoMet) | [19] | |

| N-acetyl-S-farnesyl-L-cysteine methylester (AFCME) | - | 1.9 ± 0.6 | Non-competitive (vs. BFC) | [19] | |

| Phenoxyphenyl amide analog 1a | 6.2 ± 0.7 | 1.4 ± 0.2 (KIC), 4.8 ± 0.5 (KIU) | Mixed | [9] | |

| Phenoxyphenyl amide analog 1b | 2.3 ± 0.3 | 0.5 ± 0.07 (KIC), 1.9 ± 0.2 (KIU) | Mixed | [9] | |

| Sulfonamide-modified farnesyl cysteine analog 6ag | 8.8 ± 0.5 | - | - | [20] | |

| Adamantyl derivative 7c | 12.4 | - | - | [21] | |

| Prenylcysteine Methylesterase (Pcmt) | Ebelactone B | - | - | Inhibition observed | [21] |

Experimental Protocols

Detailed methodologies for assaying the activity of the core enzymes in this compound processing are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental setup.

This compound Lyase (FCLY) / Prenylcysteine Oxidase (PCYOX) Activity Assay

This protocol is based on a coupled fluorescent assay that measures the production of hydrogen peroxide.

Materials:

-

Enzyme source (e.g., purified recombinant PCYOX1, cell or tissue lysates)

-

S-farnesyl-L-cysteine (substrate)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer: 25 mM HEPES, pH 8.0, 300 mM NaCl, 5% glycerol, 0.2% CHAPS

-

96-well black microplate

-

Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Prepare a master mix containing HRP and Amplex® Red in the assay buffer. A typical final concentration is 0.015 mg/ml HRP and 25 µM Amplex® Red.

-

Add the enzyme source to the wells of the microplate.

-

To initiate the reaction, add the S-farnesyl-L-cysteine substrate to the wells. A range of substrate concentrations should be used to determine kinetic parameters.

-

Immediately place the plate in the plate reader and monitor the increase in fluorescence over time at 25°C.

-

The rate of reaction is determined from the linear phase of the fluorescence increase.

-

A standard curve using known concentrations of hydrogen peroxide should be generated to convert the fluorescence units to the amount of H2O2 produced.

Figure 2: Workflow for the FCLY/PCYOX activity assay.

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Activity Assay

This protocol describes a radioactivity-based assay using a biotinylated substrate for ease of product separation.

Materials:

-

Enzyme source (e.g., microsomes from cells overexpressing Icmt)

-

Biotin-S-farnesyl-L-cysteine (BFC)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM)

-

Assay Buffer: 100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

Streptavidin-coated beads or plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare reaction mixtures containing the assay buffer, enzyme source, and BFC in microcentrifuge tubes.

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quench solution (e.g., 1% SDS).

-

Transfer the reaction mixtures to streptavidin-coated wells or add streptavidin beads to capture the biotinylated product.

-

Wash the wells/beads extensively to remove unincorporated [3H]SAM.

-

Elute the captured product or directly add scintillation cocktail to the wells/beads.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

The amount of incorporated radioactivity is proportional to the Icmt activity.

Figure 3: Workflow for the Icmt radioactivity-based assay.

Prenylcysteine Methylesterase (Pcmt) Activity Assay

This protocol is based on a titrimetric method that measures the production of acid upon hydrolysis of the methyl ester.

Materials:

-

Enzyme source (e.g., purified Pcmt, cell or tissue lysates)

-

N-acetyl-S-farnesylcysteine methyl ester (substrate)

-

Reaction Buffer: A low-buffering capacity buffer, e.g., 5 mM Tris-HCl, pH 7.5

-

pH meter and micro-pH electrode

-

Micro-stir bar and stir plate

-

Standardized NaOH solution (e.g., 0.01 N)

-

Thermostatted reaction vessel

Procedure:

-

Add the reaction buffer and substrate to the thermostatted reaction vessel maintained at a constant temperature (e.g., 37°C).

-

Place the micro-pH electrode and a micro-stir bar into the solution and allow the pH to stabilize.

-

Initiate the reaction by adding the enzyme source.

-

As the methyl ester is hydrolyzed, protons are released, causing a decrease in pH.

-

Maintain the pH at the initial setpoint by the controlled addition of the standardized NaOH solution using a burette.

-

Record the volume of NaOH added over time.

-

The rate of NaOH addition is directly proportional to the Pcmt activity.

References

- 1. Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of prenylcysteines by a selective cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoprenylcysteine Carboxyl Methyltransferase Activity Modulates Endothelial Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Stereospecificity and Kinetic Mechanism of Human Prenylcysteine Lyase, an Unusual Thioether Oxidase* 210 | Semantic Scholar [semanticscholar.org]

- 7. Pectin methylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prenylcysteine methylesterase in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of prenylcysteines by a selective cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. protocols.io [protocols.io]

- 14. A coupled spectrophotometric enzyme assay for the determination of pectin methylesterase activity and its inhibition by proteinaceous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Prenylcysteine alpha-carboxyl methyltransferase in suspension-cultured tobacco cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Porcine Liver Carboxylesterase Requires Polyisoprenylation for High Affinity Binding to Cysteinyl Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fractionation and characterization of protein C-terminal prenyl-cysteine methylesterase activities from rabbit brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Targeting Farnesylcysteine Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of proteins via prenylation is a critical cellular process essential for the proper localization and function of numerous signaling proteins, many of which are implicated in disease pathogenesis. The metabolism of farnesylcysteine, a key intermediate in this pathway, is orchestrated by a series of enzymes that have emerged as compelling targets for therapeutic intervention, particularly in oncology. This guide provides an in-depth overview of the core signaling pathways, the rationale for targeting key enzymes like Isoprenylcysteine Carboxyl Methyltransferase (Icmt), quantitative data on inhibitor potency, detailed experimental protocols for target validation, and workflows for drug discovery in this domain.

The this compound Metabolic Pathway

Many critical regulatory proteins, including the Ras superfamily of small GTPases, are synthesized with a C-terminal "CaaX box" motif.[1][2] This motif signals a three-step enzymatic modification sequence that facilitates membrane association, which is indispensable for their function.[1][3][4] Mutations in Ras are found in approximately 20-30% of all human cancers, making this pathway a focal point for anticancer drug development.[1][5]

The process involves:

-

Prenylation: A 15-carbon farnesyl group is attached to the cysteine residue of the CaaX box by the enzyme farnesyltransferase (FTase) .[1][6]

-

Proteolysis: The terminal three amino acids (-aaX) are cleaved by a specific endoprotease, such as Ras-converting enzyme 1 (Rce1) .[1]

-

Carboxylmethylation: The newly exposed this compound is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt) , which neutralizes the negative charge of the carboxyl group and increases the protein's hydrophobicity.[1][6][7]

This sequence of modifications anchors the protein to the inner surface of the plasma membrane, enabling its participation in signal transduction cascades, such as the Raf-MEK-MAPK and PI3K pathways, that drive cellular proliferation, differentiation, and survival.[2][3][8]

Therapeutic Rationale and Key Targets

Disrupting the this compound pathway prevents the proper localization and function of oncogenic proteins. The primary targets have been the modifying enzymes themselves.

-

Farnesyltransferase (FTase) Inhibitors (FTIs): Initially developed to block Ras farnesylation, FTIs like lonafarnib and tipifarnib showed promise.[5][9] However, their clinical efficacy against Ras-driven solid tumors was limited because K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-I (GGTase-I), bypassing the FTase blockade.[1] Despite this, FTIs have found applications, such as in treating Hutchinson-Gilford progeria syndrome (HGPS), a premature aging disease caused by a farnesylated, toxic form of the protein lamin A called progerin.[6]

-

Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: Icmt has emerged as a high-value target because it acts downstream of both FTase and GGTase-I, making it a necessary final step for both farnesylated and geranylgeranylated proteins.[10] Inhibiting Icmt circumvents the resistance mechanism observed with FTIs.[1][11] Pharmacological or genetic inactivation of Icmt leads to the mislocalization of Ras from the plasma membrane, impairing downstream signaling and resulting in cell cycle arrest, autophagy, and apoptosis in cancer cells.[2][10][11][12]

Quantitative Data on Icmt Inhibitors

The development of small-molecule inhibitors against Icmt has yielded compounds with high potency. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50) in enzymatic assays and growth inhibition (GI50) in cell-based assays.[13][14]

Table 1: Enzymatic Potency of Selected Icmt Inhibitors

| Compound | Type | Potency Metric | Value | Reference |

|---|---|---|---|---|

| Cysmethynil | Indole-acetamide | Ki | 2.39 µM | [7] |

| Cysmethynil | Indole-acetamide | Ki* (final complex) | 0.14 µM | [7] |

| Adamantyl derivative 7c | This compound analog | IC50 | 12.4 µM | [1] |

| Analogue 75 | THP derivative | IC50 | 1.3 nM |[15] |

Table 2: Cellular Activity of Selected Icmt Inhibitors

| Compound Class | Cancer Cell Lines | Potency Metric | Value Range | Reference |

|---|---|---|---|---|

| Tetrahydropyranyl (THP) derivatives | Various | GI50 | 0.3 to >100 µM | [15] |

| Cysmethynil | Human colon cancer | Activity | Blocks anchorage-independent growth | [2] |

| Compound 8.12 (Cysmethynil analog) | Mouse Embryonic Fibroblasts | Activity | Icmt-dependent reduction in viability |[10] |

Key Experimental Protocols

Validating the activity of this compound metabolism inhibitors requires specific biochemical and cell-based assays.

In Vitro Icmt Activity Assay

This assay quantifies the enzymatic activity of Icmt by measuring the transfer of a radiolabeled methyl group to a this compound substrate.

-

Principle: The methyl donor S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) is used to track the methylation of a substrate like N-acetyl-S-farnesyl-L-cysteine (AFC). The resulting hydrophobic product is extracted and quantified.

-

Materials:

-

Purified recombinant human Icmt enzyme.

-

Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).

-

Methyl Donor: S-adenosyl-L-[methyl-³H]methionine.

-

Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT.

-

Stop Solution: e.g., 1 M HCl in ethanol.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Pre-incubate the Icmt enzyme with various concentrations of the test inhibitor in the reaction buffer.

-

Initiate the reaction by adding the AFC substrate and [³H]SAM.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding the stop solution.

-

Add a scintillation cocktail that forms a hydrophobic phase.

-

Vortex vigorously to extract the methylated, hydrophobic product into the scintillation phase.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[7][16][17]

-

Cell-Based Ras Localization Assay (by Western Blot)

This assay provides cellular confirmation of target engagement by observing the mislocalization of Ras from the membrane to the cytosol.

-

Principle: Correctly processed Ras is anchored in the cell membrane. Inhibition of Icmt disrupts this anchoring, causing an accumulation of Ras in the cytosolic fraction.

-

Materials:

-

Cancer cell line of interest (e.g., human colon cancer cells).

-

Test inhibitor and vehicle control (e.g., DMSO).

-

Cell lysis buffer and fractionation kit (for separating membrane and cytosolic components).

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibody against Ras (e.g., pan-Ras).

-

Secondary HRP-conjugated antibody.

-

Chemiluminescence substrate.

-

-

Procedure:

-

Treat cultured cells with the test inhibitor or vehicle for a specified time (e.g., 48-72 hours).

-

Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions via ultracentrifugation.

-

Quantify the protein concentration in each fraction.

-

Resolve equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the primary anti-Ras antibody, followed by the secondary antibody.

-

Visualize the bands using a chemiluminescence detection system. An increase in the Ras signal in the cytosolic fraction of inhibitor-treated cells compared to the control indicates target engagement.[2][18]

-

Cell Viability / Growth Inhibition Assay

This assay determines the effect of an inhibitor on the proliferation and viability of cancer cells.

-

Principle: Metabolic activity or ATP content, which correlates with the number of viable cells, is measured after treatment with the inhibitor.

-

Materials:

-

Cancer cell line of interest.

-

96-well cell culture plates.

-

Test inhibitor.

-

Viability reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT).

-

Luminometer or spectrophotometer.

-

-

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test inhibitor (typically 8-10 concentrations).

-

Incubate for 72 hours.

-

Add the viability reagent according to the manufacturer's protocol.

-

Measure luminescence (for ATP-based assays) or absorbance (for MTT).

-

Normalize the data to vehicle-treated controls and plot the percentage of viability against inhibitor concentration.

-

Calculate the GI50 or IC50 value using a non-linear regression curve fit.[14][15]

-

Drug Discovery Workflow

A typical workflow for identifying and validating inhibitors of this compound metabolism follows a multi-stage process from initial screening to in vivo testing.

Conclusion and Future Directions